N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine
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Overview
Description
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is performed under conditions such as the presence of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the additional functional groups.
4,5-Dimethoxy-1,3-benzodioxole: Similar structure but different substitution pattern.
N-methyl-2,2-dimethoxyethanamine: Similar amine structure but lacks the benzodioxole ring.
Uniqueness
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPVILIJBJZHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)CNCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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